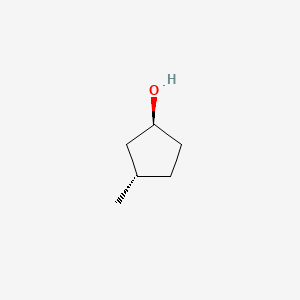
(1S,3S)-3-Methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-3-Methylcyclopentan-1-ol is a chiral alcohol with the molecular formula C6H12O. This compound is characterized by a cyclopentane ring substituted with a methyl group and a hydroxyl group at the 1 and 3 positions, respectively. The stereochemistry of the compound is defined by the (1S,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-Methylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S,3S)-3-Methylcyclopentanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst to achieve enantioselective reduction. This method allows for the efficient production of the compound with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (1S,3S)-3-Methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (1S,3S)-3-Methylcyclopentanone, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane, 3-Methylcyclopentane, using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group, forming (1S,3S)-3-Methylcyclopentyl chloride.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in an appropriate solvent.
Reduction: H2 gas with a palladium catalyst or LiAlH4 in an inert solvent.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products:
Oxidation: (1S,3S)-3-Methylcyclopentanone
Reduction: 3-Methylcyclopentane
Substitution: (1S,3S)-3-Methylcyclopentyl chloride
Scientific Research Applications
(1S,3S)-3-Methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and chiral catalysis.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Its chiral nature is important for the development of enantiomerically pure drugs.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor. It also serves as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (1S,3S)-3-Methylcyclopentan-1-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. For example, as a chiral alcohol, it can act as a ligand for enzymes involved in stereoselective catalysis, affecting the rate and outcome of enzymatic reactions.
Comparison with Similar Compounds
(1R,3R)-3-Methylcyclopentan-1-ol: The enantiomer of (1S,3S)-3-Methylcyclopentan-1-ol with opposite stereochemistry.
(1S,3R)-3-Methylcyclopentan-1-ol: A diastereomer with different spatial arrangement of substituents.
Cyclopentanol: A simpler analog without the methyl substitution.
Uniqueness: this compound is unique due to its specific (1S,3S) stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its role in stereoselective synthesis and its interactions with chiral environments in biological systems.
Properties
CAS No. |
5590-95-4 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(1S,3S)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
VEALHWXMCIRWGC-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C1)O |
Canonical SMILES |
CC1CCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















